3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGUURZBSERGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methylbenzylhydrazine with ethyl acetoacetate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Condensation Reactions
The carboxylic acid group readily participates in condensation reactions to form amides or esters. For example:
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Amide formation : Reacting with primary amines under carbodiimide coupling conditions (e.g., EDC/HOBt) yields pyrazole-4-carboxamide derivatives.
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Esterification : Treatment with methanol and catalytic sulfuric acid produces methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate.
Table 1: Representative Condensation Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide formation | EDC, HOBt, DMF, RT, 12h | Pyrazole-4-carboxamide derivatives | 65–78% | |
| Esterification | MeOH, H₂SO₄, reflux, 6h | Methyl ester derivative | 82% |
Nucleophilic Substitution at the Amino Group
The 3-amino group undergoes nucleophilic reactions, including:
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Azo coupling : Diazotization followed by coupling with electron-rich aromatics forms arylazo-pyrazole hybrids .
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Schiff base formation : Reacting with aldehydes/ketones yields imine derivatives, which are precursors for heterocyclic systems .
Key Mechanistic Insight:
Diazotization of the amino group generates a diazonium intermediate, which couples with phenols or amines to form colored azo compounds. This is critical for synthesizing dyes or bioactive molecules .
Cyclization Reactions
The compound serves as a scaffold for synthesizing fused heterocycles:
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Imidazo[4,5-b]pyridine formation : Reaction with 2,3-diaminopyridine in benzene under basic conditions produces tricyclic derivatives via intramolecular cyclization .
Table 2: Cyclization Reaction Example
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Amino-pyrazole acid + 2,3-diaminopyridine | Benzene, Et₃N, reflux, 5h | 3H-imidazo[4,5-b]pyridine derivative | 49% |
Decarboxylation and Functionalization
The carboxylic acid group can be decarboxylated under thermal or acidic conditions:
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Thermal decarboxylation : Heating at 150–200°C in diphenyl ether removes CO₂, yielding 3-amino-1-(4-methylbenzyl)-1H-pyrazole.
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Conversion to acid chloride : Treatment with SOCl₂ or PCl₅ generates the reactive acid chloride intermediate, enabling further acylations .
Biological Activity-Driven Modifications
The compound’s bioactivity (e.g., enzyme inhibition) has driven targeted derivatization:
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Anticancer analogs : Coupling with alkylating agents or platinum complexes enhances cytotoxicity.
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Antimicrobial hybrids : Schiff bases with thiosemicarbazides show enhanced antibacterial potency .
Stability and Reaction Optimization
Critical factors influencing reaction outcomes:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential use in cancer therapy .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a crucial intermediate for synthesizing various bioactive compounds. Its derivatives are being explored for their potential as:
- Novel Antibacterial Agents : The compound's structure allows for modifications that enhance antibacterial efficacy against resistant strains .
- Antifungal Agents : It has been identified as a precursor for developing fungicides, which are vital in agriculture to protect crops from fungal diseases .
Agricultural Applications
The agricultural sector increasingly utilizes pyrazole derivatives due to their effectiveness as pesticides and herbicides. The applications include:
- Pesticide Development : Compounds derived from this compound are being formulated into new pesticide products that exhibit high efficiency and low toxicity to non-target organisms .
- Fungicide Production : The synthesis of fungicides from this compound highlights its importance in protecting crops and improving agricultural yield .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and chemical behaviors depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanobenzyl substituent (C₁₃H₁₁N₃O₂) introduces strong electron-withdrawing effects, likely lowering the pKa of the carboxylic acid group compared to the target compound’s 4-methylbenzyl group . Methoxy groups (e.g., in ethyl 3-amino-1-(4-methoxyphenyl)-4-carboxylate, C₁₃H₁₅N₃O₃) increase electron density, improving solubility in polar solvents .
- Ester vs. Carboxylic Acid: Ester derivatives (e.g., methyl or ethyl esters) exhibit higher lipophilicity, making them more suitable for transmembrane drug delivery. For instance, methyl 3-amino-1-(2-fluoroethyl)-4-carboxylate (C₇H₁₀FN₃O₂) has a predicted boiling point of 442.1°C, reflecting volatility differences from the carboxylic acid form .
Biological Activity
3-Amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid moiety, contributing to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation in animal models.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Properties
In vivo studies have reported that this pyrazole derivative can significantly reduce inflammation markers in animal models.
Case Study: Anti-inflammatory Effects in Rodent Models
A study conducted on rodent models demonstrated that administration of this compound resulted in a marked decrease in paw edema induced by carrageenan. The results are summarized below:
Table 2: Anti-inflammatory Effects
| Treatment Group | Paw Edema Reduction (%) | p-value |
|---|---|---|
| Control | 0 | - |
| Low Dose (10 mg/kg) | 30 | <0.05 |
| High Dose (50 mg/kg) | 60 | <0.01 |
The findings suggest a dose-dependent anti-inflammatory effect, supporting further investigation into its mechanism of action.
Anticancer Potential
Emerging research indicates that this compound may inhibit the growth of certain cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 |
These results indicate that the compound exhibits promising anticancer activity, warranting further exploration into its potential therapeutic applications.
While the precise mechanism of action remains to be fully elucidated, several hypotheses have been proposed based on existing literature:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : It could alter key signaling pathways associated with cell growth and inflammation.
Q & A
Basic: What are the common synthetic routes for 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A precursor such as methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. Hydrolysis of the ester group (e.g., using aqueous NaOH or HCl) yields the carboxylic acid derivative. Key steps include:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
- Hydrolysis : Basic or acidic hydrolysis of the ester intermediate to the carboxylic acid, requiring controlled pH and temperature to avoid side reactions .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methylbenzyl group at N1 and amino group at C3). For example, a singlet at δ 5.16 ppm (CDCl) corresponds to the methylbenzyl CH protons .
- LCMS/HRMS : Confirms molecular weight (e.g., m/z 238 [M] for intermediates) and purity (>95% by HPLC) .
- IR Spectroscopy : Peaks at 2139 cm (C≡N) and 1687 cm (C=O) validate functional groups .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or CHCl) enhance reaction rates for cyclocondensation .
- Temperature Control : Maintaining 0–50°C during azide formation minimizes decomposition .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the product with >88% yield .
- Catalyst Screening : Lewis acids like ZnCl may accelerate ester hydrolysis without side-product formation .
Advanced: How do computational models predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect lowers the pyrazole ring’s reactivity .
- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .
- X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., N–H···O bonds stabilizing crystal packing) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC values for antimicrobial assays) to rule out false positives .
- Structural Analog Comparison : Test derivatives (e.g., methyl vs. ethyl substituents) to identify structure-activity relationships (SARs) .
- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to confirm assay specificity .
Advanced: What strategies mitigate low yields in coupling reactions involving this compound?
Methodological Answer:
- Coupling Reagents : Use HATU or EDCI for amide bond formation, improving efficiency over DCC .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) for triazole hybrids .
- Inert Atmosphere : Conduct reactions under N to prevent oxidation of the amino group .
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Lead Compound : Serves as a scaffold for anticancer agents (e.g., kinase inhibitors) by modifying the carboxylic acid group to amides or esters .
- Anti-inflammatory Probes : The methylbenzyl group enhances lipophilicity, improving cell membrane permeability in in vitro assays .
Advanced: How does the methylbenzyl substituent influence physicochemical properties?
Methodological Answer:
- LogP Calculations : The 4-methylbenzyl group increases hydrophobicity (LogP ~2.5), enhancing blood-brain barrier penetration .
- Steric Effects : Bulkiness at N1 reduces rotational freedom, stabilizing ligand-receptor interactions in molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
